BenchChemオンラインストアへようこそ!

Azanide;platinum(4+);dichloride

Cytotoxicity IC50 Platinum sensitivity

Cisplatin (cis-diamminedichloroplatinum(II), CAS 15663-27-1) is the founding member of the platinum(II)-based antineoplastic drug class, a square-planar coordination complex that exerts cytotoxicity primarily through covalent DNA cross-link formation. First approved by the FDA in 1978, cisplatin remains a cornerstone of curative regimens for testicular, ovarian, and head and neck cancers, and serves as the reference standard against which all subsequent platinum analogs are benchmarked.

Molecular Formula Cl2H4N2Pt
Molecular Weight 298.03 g/mol
CAS No. 15663-27-1
Cat. No. B1684305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzanide;platinum(4+);dichloride
CAS15663-27-1
SynonymsCACP;  cisDDP;  cisdiamminedichloro platinum (II);  cisdiamminedichloroplatinum;  Cisdichloroammine Platinum (II);  Cismaplat;  Cisplatina;  cisplatinous diamine dichloride;  cisplatinum;  cisplatinum II;  cisplatinum II diamine dichloride;  CPDD;  Cysplatyna;  DDP;  PDD;  Peyrones Chloride;  Peyrones Salt;  Platinoxan;  platinum diamminodichloride;  US brand names: Platinol;  PlatinolAQ;  Foreign brand names: Abiplatin;  Blastolem;  Briplatin;  Cisplatyl;  Citoplatino;  Citosin;  Lederplatin;  Metaplatin;  Neoplatin;  Placis;  Platamine;  Platiblastin;  PlatiblastinS;  Platinex;  Platinol AQ;  PlatinolAQ VHA Plus;  Platiran;  Platistin;  Platosin;  Abbreviations: CDDP;  DDP.
Molecular FormulaCl2H4N2Pt
Molecular Weight298.03 g/mol
Structural Identifiers
SMILESN.N.Cl[Pt]Cl
InChIInChI=1S/2ClH.2H2N.Pt/h2*1H;2*1H2;/q;;2*-1;+4/p-2
InChIKeyDQLATGHUWYMOKM-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow solid powder
Solubilityless than 1 mg/mL at 66 °F (NTP, 1992)
H2O 1 (mg/mL)
DMSO 10 (mg/mL)
10:1 PVP coprecipitate in 10% PVP 2.5 (mg/mL)
Dimethylformamide (pure anhydrous) 24 (mg/mL)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cisplatin (CAS 15663-27-1): Baseline Identity and Procurement-Relevant Characteristics


Cisplatin (cis-diamminedichloroplatinum(II), CAS 15663-27-1) is the founding member of the platinum(II)-based antineoplastic drug class, a square-planar coordination complex that exerts cytotoxicity primarily through covalent DNA cross-link formation . First approved by the FDA in 1978, cisplatin remains a cornerstone of curative regimens for testicular, ovarian, and head and neck cancers, and serves as the reference standard against which all subsequent platinum analogs are benchmarked . Its molecular formula is H₆Cl₂N₂Pt (MW 300.05 g/mol), and it is supplied as a yellow crystalline powder with aqueous solubility <0.1 g/100 mL at 19 °C .

Why Carboplatin, Oxaliplatin, or Other Platinum Analogs Cannot Simply Replace Cisplatin in Research and Clinical Protocols


Platinum-based drugs share a common DNA-targeting mechanism yet diverge profoundly in adduct structure, repair processing, pharmacokinetics, and toxicity profiles. Cisplatin forms intrastrand cross-links that are substrates for mismatch repair (MMR)-mediated cytotoxicity, whereas oxaliplatin adducts are poorly recognized by the MMR system and require distinct nucleotide excision repair factors such as DDB2 [1]. Carboplatin, despite generating identical reactive species to cisplatin, exhibits approximately 100-fold slower DNA monoadduct formation kinetics, translating to markedly lower adduct levels at equivalent systemic exposure [2]. Even the stereoisomer transplatin is clinically inactive, being approximately 100-fold less cytotoxic than the cis configuration [3]. These differences mean that in-class substitution without experimental justification risks introducing confounded potency, altered resistance profiles, and non-overlapping toxicity signatures.

Cisplatin (CAS 15663-27-1): Quantitative Comparative Evidence Against Closest Platinum Analogs


Cytotoxic Potency Advantage over Carboplatin in Human Embryonic Kidney Cells

In HEK-MOCK cells expressing the human organic cation transporter 2 (hOCT2), cisplatin demonstrated approximately 38-fold higher cytotoxicity than carboplatin (IC₅₀ 2.9 ± 0.23 µM vs 110 ± 46 µM, 7 h exposure) [1]. This differential was maintained in HEK-hOCT2 cells (1.3 ± 0.18 µM vs 62 ± 46 µM), confirming that the potency gap is not solely transporter-dependent. The magnitude of this difference is relevant: to achieve equivalent growth inhibition, carboplatin requires concentration levels that may exceed clinically achievable unbound drug exposures, while cisplatin is active at concentrations well within the therapeutic range.

Cytotoxicity IC50 Platinum sensitivity OCT2 transporter

DNA Adduct Formation Efficiency: Cisplatin Generates 2.5-Fold More Pt-DNA Adducts Than Carboplatin Despite 20-Fold Lower Systemic Exposure

In pediatric patients with solid tumors, cisplatin treatment yielded mean Pt-DNA adduct levels of 3.2 ± 1.7 nmol Pt/g DNA in peripheral blood leucocytes, compared to 1.3 ± 0.6 nmol Pt/g DNA for carboplatin, despite carboplatin achieving a 20-fold higher unbound drug AUC (8.0 ± 3.5 vs 0.4 ± 0.2 mg·mL⁻¹·min) [1]. This corresponds to an approximately 50-fold higher adduct formation efficiency per unit of systemic drug exposure for cisplatin. The underlying mechanism—cisplatin's faster aquation rate to the reactive monoaquo species—directly explains the superior DNA-target engagement.

DNA adducts Pharmacodynamics Pt-DNA binding Clinical pharmacokinetics

Differential DNA Repair Substrate Recognition: Cisplatin Lesions Are Processed by MMR Whereas Oxaliplatin Lesions Require DDB2/HMGA2-Dependent GG-NER

Using genetic and transcriptomic approaches, Slyskova et al. (2023) demonstrated that oxaliplatin-DNA lesions are a poor substrate for the global genome nucleotide excision repair (GG-NER) initiating factor XPC, and that the accessory proteins DDB2 and HMGA2 are specifically required for efficient XPC loading and subsequent GG-NER of oxaliplatin—but not cisplatin—adducts [1]. Genetic depletion of DDB2 or HMGA2 induced hypersensitivity to oxaliplatin while leaving cisplatin sensitivity unchanged. Conversely, loss of mismatch repair (MMR) function, a well-established determinant of cisplatin resistance, does not confer cross-resistance to oxaliplatin. This mechanistic divergence provides a molecular rationale for the non-overlapping clinical spectra: cisplatin is standard in MMR-proficient tumors (e.g., testicular, ovarian), whereas oxaliplatin is preferentially active in colorectal cancers where MMR status is often deficient.

DNA repair Nucleotide excision repair Mismatch repair DDB2 Oxaliplatin

Immunogenic Cell Death Induction: Cisplatin Elicits Stronger Abscopal Immunity Than Oxaliplatin or Carboplatin via Necroptosis-Dependent IFN-I Signaling

In a head-to-head comparison of the three clinically dominant platinum drugs, cisplatin enhanced the radiation-induced abscopal effect more potently than either oxaliplatin or carboplatin in murine tumor models [1]. Mechanistically, cisplatin triggered RIPK3-dependent necroptosis, leading to cytosolic mitochondrial DNA (mtDNA) release, cGAS-STING pathway activation, and IFN-I secretion that promoted T-cell cross-priming by dendritic cells. The study demonstrated that cisplatin-treated tumor cells were immunogenic in vaccination experiments in a RIPK3- and mtDNA-dependent manner, whereas the well-known ICD inducer oxaliplatin relies primarily on ER stress-mediated calreticulin exposure—a pathway less coupled to STING-dependent IFN-I production. Carboplatin, with its slower DNA adduct formation kinetics, showed the weakest immunogenic response among the three.

Immunogenic cell death Necroptosis Abscopal effect IFN-I Cancer immunotherapy

Cisplatin-Based Therapy Achieves Superior Disease Control Versus Carboplatin in Gonadal Germ Cell Tumors: Meta-Analytic Evidence

A 2025 systematic review and meta-analysis encompassing 8 studies and 1,409 patients with malignant gonadal germ cell tumors directly compared cisplatin-based versus carboplatin-based chemotherapy [1]. Carboplatin-based regimens were associated with a significantly increased treatment failure rate (odds ratio [OR] = 2.23; 95% CI 1.61–3.08; p < 0.001). While overall survival was statistically comparable (OR = 1.68; 95% CI 0.61–4.61; p = 0.315), the 2.23-fold higher odds of treatment failure underscore cisplatin's superior disease control. Notably, high-dose carboplatin (AUC 7.9) achieved failure-free survival comparable to cisplatin (OR = 0.84; p = 0.629), indicating that the potency gap can be partially overcome by dose escalation, albeit with increased myelosuppression.

Germ cell tumor Testicular cancer Treatment failure Meta-analysis Carboplatin substitution

Stereoisomer Discrimination: Cisplatin Is Approximately 100-Fold More Cytotoxic Than Transplatin

In GDL1 cells derived from gpt delta transgenic mice, cisplatin exhibited approximately 100-fold higher cytotoxicity than its trans isomer, necessitating transplatin doses of 12.5–50 µg/mL to achieve comparable cell killing to cisplatin at 0.25–1 µg/mL (24 h exposure) [1]. The underlying structural basis is well established: the cis configuration permits formation of intrastrand 1,2-d(GpG) cross-links that potently distort the DNA helix, whereas transplatin preferentially forms interstrand cross-links and monoadducts that are more efficiently repaired. This stereochemical requirement is absolute—no clinically active trans-platinum complex has been approved to date—making the cis configuration a non-negotiable procurement specification for any study requiring biologically active platinum-DNA cross-linking.

Stereochemistry Cis-trans isomerism Cytotoxicity Mutagenesis

Best-Fit Research and Industrial Application Scenarios for Cisplatin (CAS 15663-27-1) Based on Quantitative Differentiation Evidence


DNA Damage and Repair Mechanistic Studies Requiring High-Yield, MMR-Processed Adducts

Investigators studying mismatch repair (MMR)-dependent DNA damage signaling, such as MSH2/MSH6 recognition of Pt-GG intrastrand cross-links, should select cisplatin over carboplatin or oxaliplatin. Cisplatin generates approximately 50-fold more Pt-DNA adducts per unit of systemic drug exposure than carboplatin [1], and its adducts are bona fide substrates for MMR-mediated cytotoxicity, unlike oxaliplatin adducts which evade MMR and require distinct DDB2/HMGA2-dependent GG-NER [2]. This combination of high adduct yield and defined repair pathway engagement provides superior experimental signal-to-noise and mechanistic clarity.

Chemo-Immunotherapy and STING/cGAS Pathway Activation Models

When the experimental objective is to trigger innate immune signaling via cytosolic DNA sensing pathways (cGAS-STING), cisplatin is the preferred platinum agent. Luo et al. (2023) demonstrated that cisplatin induces stronger type I interferon responses and abscopal tumor control than either oxaliplatin or carboplatin, through a RIPK3-necroptosis-mtDNA release mechanism [3]. Carboplatin, with its slow adduct formation kinetics, and oxaliplatin, which primarily signals through ER stress-mediated calreticulin exposure rather than STING, are less suitable for protocols requiring robust STING pathway activation.

Germ Cell Tumor Efficacy Models and Platinum Sensitivity Benchmarking

Cisplatin remains the mandatory reference standard for in vitro and in vivo germ cell tumor (GCT) models, as meta-analytic clinical data confirm that carboplatin-based regimens carry a 2.23-fold increased risk of treatment failure (p < 0.001) compared to cisplatin-based therapy in gonadal GCTs [4]. Any novel agent or combination being tested in GCT xenograft or patient-derived organoid systems must be benchmarked against cisplatin, not carboplatin, to avoid underestimating the true platinum sensitivity of the model and to maintain clinical translatability.

Stereochemistry-Dependent Studies of Platinum-DNA Adduct Conformation and Protein Recognition

For structural biology or biophysical studies examining how DNA adduct conformation influences damage recognition protein binding (e.g., HMGB1, XPC, DNA polymerases), the cis configuration is essential. The trans isomer transplatin differs by approximately 100-fold in cytotoxic potency [5] and forms distinct adduct geometry (primarily interstrand cross-links vs cisplatin's intrastrand 1,2-d(GpG) cross-links). Procurement must explicitly specify CAS 15663-27-1 to ensure the cis isomer, as the trans isomer (CAS 14913-33-8) is a separate chemical entity that will not replicate cisplatin's characteristic DNA bend angle of ~35–40° or its protein recognition profile.

Quote Request

Request a Quote for Azanide;platinum(4+);dichloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.